(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a conjugated system with a chalcone backbone, which is a common motif in many naturally occurring and synthetic compounds. The presence of a chlorine atom and a hydroxyl group on the phenyl ring, along with a methyl group on the other phenyl ring, contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-chloro-2-hydroxybenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The double bond in the chalcone backbone can be reduced to form a dihydrochalcone.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochalcones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which (2E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one exerts its effects is primarily through its interaction with various molecular targets. The compound’s conjugated system allows it to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The presence of the hydroxyl and chlorine groups may enhance its binding affinity to specific targets, leading to its observed biological activities.
Comparison with Similar Compounds
(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one can be compared with other chalcone derivatives, such as:
(2E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one: Lacks the chlorine and methyl groups, leading to different chemical and biological properties.
(2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one: Has a hydroxyl group on the para position, which may alter its reactivity and biological activity.
(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one: The bromine atom may confer different reactivity compared to the chlorine atom.
Properties
IUPAC Name |
(E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-11-2-4-12(5-3-11)6-8-15(18)14-10-13(17)7-9-16(14)19/h2-10,19H,1H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDZYSGZLCUOCA-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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